molecular formula C19H21N5O3 B4429598 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4429598
M. Wt: 367.4 g/mol
InChI Key: DVJAJOGXQYNQQO-UHFFFAOYSA-N
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Description

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

6-(2-hydroxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-11(2)9-23-17(26)15-16(21(4)19(23)27)20-18-22(15)10-12(3)24(18)13-7-5-6-8-14(13)25/h5-8,10-11,25H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJAJOGXQYNQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxyphenyl, dimethyl, and methylpropyl groups through various substitution and addition reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, use of automated reactors, and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazo[2,1-f]purine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and purine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: shares similarities with other imidazo[2,1-f]purine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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